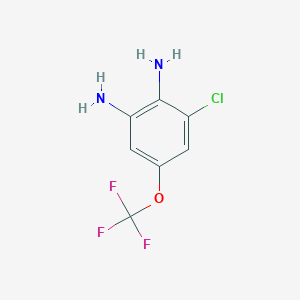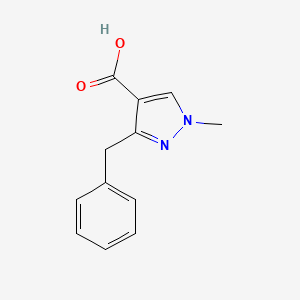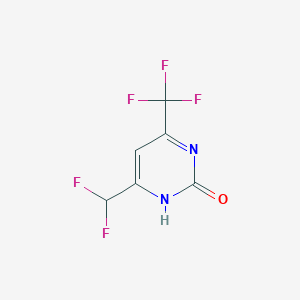
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a pyrimidine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrimidine derivative with difluoromethylating and trifluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts is crucial to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The difluoromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine derivatives with altered functional groups.
Scientific Research Applications
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)pyrimidin-2-OL
- 4-(Trifluoromethyl)pyrimidin-2-OL
- 5-Amino-4-(difluoromethyl)pyrimidin-2-OL
Uniqueness
4-(Difluoromethyl)-6-(trifluoromethyl)pyrimidin-2-OL is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This dual substitution pattern can enhance the compound’s stability, binding affinity, and overall efficacy in various applications compared to its analogs.
Properties
Molecular Formula |
C6H3F5N2O |
|---|---|
Molecular Weight |
214.09 g/mol |
IUPAC Name |
6-(difluoromethyl)-4-(trifluoromethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H3F5N2O/c7-4(8)2-1-3(6(9,10)11)13-5(14)12-2/h1,4H,(H,12,13,14) |
InChI Key |
KFTMDVHYONMGJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1C(F)(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


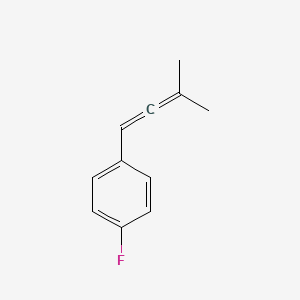
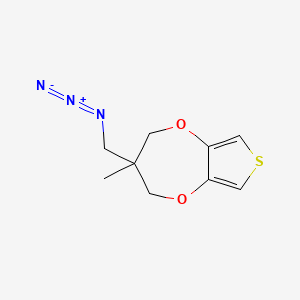
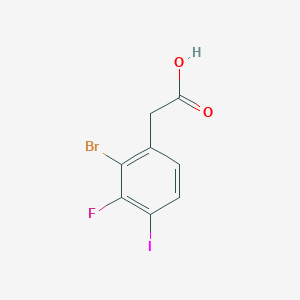


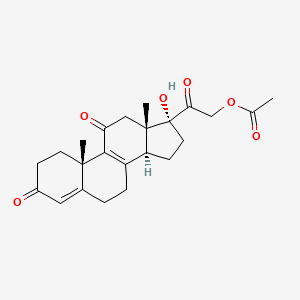
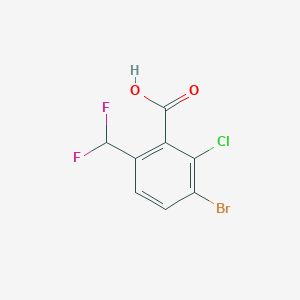
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
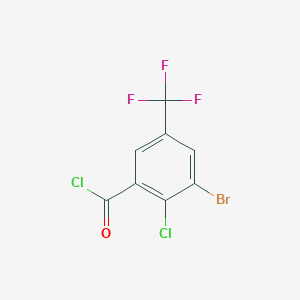
![6-Methoxy-N-methyl-3-[1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine](/img/structure/B13431136.png)

